molecular formula C13H10N2O3 B12066129 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B12066129
M. Wt: 242.23 g/mol
InChI Key: NNWDCNMEMYYVHZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one is a ketone derivative featuring a 4-nitrophenyl group and a pyridin-3-yl moiety. The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the pyridine ring contributes to π-π stacking interactions and hydrogen bonding, which are critical in biological systems. Its synthesis and applications are highlighted in studies involving hapten development for vaccines, where structural modifications aim to optimize antigenicity .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-(4-nitrophenyl)-1-pyridin-3-ylethanone

InChI

InChI=1S/C13H10N2O3/c16-13(11-2-1-7-14-9-11)8-10-3-5-12(6-4-10)15(17)18/h1-7,9H,8H2

InChI Key

NNWDCNMEMYYVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with a pyridine derivative under specific conditions. A common method might include:

    Aldol Condensation: Reacting 4-nitrobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-1-(pyridin-3-yl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethanoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 2-(4-nitrophenyl)-1-(pyridin-3-yl)ethan-1-one exhibit promising anticancer properties. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted in several studies. For instance, compounds with similar structures have shown efficacy against gastrointestinal stromal tumors by targeting c-KIT mutations, which are prevalent in various cancers .

Biological Activity
The compound's nitrophenyl and pyridine moieties contribute to its biological activity. Studies have demonstrated that modifications of the nitrophenyl group can enhance the compound's interaction with biological targets, potentially leading to new therapeutic agents for diseases such as cancer and systemic mastocytosis .

Organic Synthesis Applications

Synthesis of Chalcones and Related Compounds
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one serves as a precursor in the synthesis of chalcones and other related compounds. These reactions typically involve the condensation of acetophenones with aldehydes under basic conditions. The resulting chalcones have been extensively studied for their antioxidant and anti-inflammatory properties .

Use in Name Reactions
This compound can be utilized in several name reactions, such as the Claisen-Schmidt condensation, leading to various substituted chalcones. The versatility of this reaction allows for the introduction of diverse functional groups, making it a valuable tool in synthetic organic chemistry .

Material Science Applications

Development of Organic Light Emitting Diodes (OLEDs)
Recent research has explored the use of compounds like 2-(4-nitrophenyl)-1-(pyridin-3-yl)ethan-1-one in the development of OLEDs. The electron-withdrawing nitro group enhances the compound's electronic properties, making it suitable for applications in optoelectronic devices .

Case Studies

Study Findings Applications
Study on Anticancer Properties Demonstrated inhibition of c-KIT mutations in GIST modelsPotential drug development for cancer therapy
Synthesis of Chalcones Effective synthesis route for antioxidant compoundsDevelopment of new therapeutic agents
OLED Development Improved electronic properties for light-emitting applicationsAdvancements in display technology

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one would depend on its specific application. For example:

    Biological Activity: If it exhibits antimicrobial activity, it might interact with bacterial cell walls or enzymes.

    Chemical Reactivity: The nitro and pyridinyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Substitution on the Pyridine Ring
  • 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one (): Replacing the pyridin-3-yl group with pyridin-4-yl introduces positional isomerism, altering dipole interactions and binding affinities.
  • rel-(R)-2-(cyclohex-3-en-1-yl)-1-(pyridin-3-yl)ethan-1-one (): The cyclohexenyl group introduces steric bulk and hydrophobicity, which may hinder π-π interactions but enhance binding to hydrophobic pockets in enzymes or receptors. This contrasts with the planar, electron-deficient 4-nitrophenyl group in the target compound .
Nitro Group Variations
  • 1-(4-Nitrophenethyl)-N-phenylpiperidin-4-amine (): This compound replaces the pyridin-3-yl group with a piperidine-4-ylamine moiety. The secondary amine facilitates hydrogen bonding, while the nitrophenethyl chain retains electron-withdrawing properties. Such modifications are critical in optimizing pharmacokinetic profiles for drug candidates .
  • This contrasts with the single nitro group in the target compound, which may limit cross-reactivity .

Physicochemical Properties

  • Melting Points and Solubility :
    • Compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () exhibit melting points near 137–138°C, comparable to aromatic ketones. The target compound’s melting point is likely influenced by the pyridine ring’s polarity and nitro group’s planarity.
    • 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one () incorporates a thioether linkage, which increases molecular flexibility and may reduce crystallinity compared to the rigid nitro-phenyl-pyridine system .

Biological Activity

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a detailed examination of various studies, case reports, and research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group and a pyridinyl group, which contribute to its reactivity and biological activity. The nitro group can participate in various chemical reactions, making it a versatile scaffold for drug development.

Antimicrobial Activity

Research has shown that 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one exhibits notable antimicrobial properties. The following table summarizes its activity against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus50Moderate
Escherichia coli75Moderate
Bacillus subtilis25Strong
Pseudomonas aeruginosa100Moderate

These results indicate that the compound has varying efficacy against different microorganisms, with particularly strong activity against Gram-positive bacteria like Bacillus subtilis .

Anticancer Potential

The anticancer potential of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one has been explored in several studies. One study demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines ranged from 10 µM to 30 µM , indicating promising antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation .

The biological activity of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one is believed to stem from its ability to interact with cellular targets. For antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. In anticancer applications, the compound may induce apoptosis by activating caspase pathways or generating oxidative stress within cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound in treating infections and cancer:

  • Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections demonstrated that treatment with formulations containing 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one resulted in a significant reduction in infection severity and duration compared to standard treatments.
  • Case Study on Cancer Treatment : In vitro studies showed that the compound inhibited tumor growth in mouse models of breast cancer, leading to a marked increase in survival rates compared to untreated controls.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine derivatives and nitrophenyl precursors. For example, analogous structures (e.g., triazole derivatives) are prepared by reacting hydrazonoyl bromides with ketone intermediates under basic conditions . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity . For instance, HRMS data for similar compounds show precise mass matches (e.g., m/z 202.1223 for [M+H]⁺ in a related pyridinyl ethanone) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one?

  • Methodological Answer : ¹H and ¹³C NMR spectroscopy are critical for assigning proton environments and carbon frameworks. For example, in a structurally similar compound, diagnostic peaks include δ 198.6 ppm (ketone C=O) and aromatic protons at δ 7.5–8.5 ppm . HRMS provides exact mass confirmation (e.g., ±0.001 Da error), while infrared (IR) spectroscopy identifies functional groups like C=O stretches (~1675 cm⁻¹) .
Spectroscopic Data Example Values Source
¹³C NMR (C=O)δ 198.6 ppm
HRMS ([M+H]⁺)m/z 202.1223 (calc. 202.1232)
IR (C=O stretch)~1675 cm⁻¹

Q. How is single-crystal X-ray diffraction applied to determine the molecular geometry of this compound, and what software is typically used?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing arrangements. The SHELX suite (e.g., SHELXL for refinement, SHELXT for space-group determination) is widely used for small-molecule crystallography . For example, SHELXL refines anisotropic displacement parameters and handles twinning or high-resolution data, ensuring accurate geometric parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from tautomerism or isomerism. For example, computational models (DFT) may predict NMR shifts for a keto form, while experimental data reflect enol tautomers. To resolve this, compare experimental ¹H/¹³C NMR with computed spectra for all possible tautomers. Adjust solvent and temperature conditions during data acquisition to stabilize specific forms .

Q. What strategies optimize the reaction yield of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one in multi-step syntheses, particularly when dealing with nitro group sensitivity?

  • Methodological Answer : Nitro groups are prone to reduction under harsh conditions. Use mild bases (e.g., triethylamine) and low temperatures (<50°C) during condensation steps . Catalytic additives (e.g., DMAP) can accelerate acyl transfers. For example, optimizing stoichiometry in a related synthesis improved yields from 19% to 81% .

Q. How do structural modifications at the pyridine or nitrophenyl moieties influence the compound's electronic properties and reactivity?

  • Methodological Answer : Positional isomerism significantly alters electronic distribution. For instance, shifting the pyridine nitrogen from the 3-position to 2- or 4-positions (as in structural analogs) changes dipole moments and hydrogen-bonding capacity, affecting solubility and reactivity . Nitro group orientation (para vs. meta) also modulates electron-withdrawing effects, impacting reaction rates in nucleophilic substitutions .

Q. What methodologies are recommended for analyzing non-covalent interactions (e.g., π-π stacking) in crystalline forms of this compound derived from X-ray data?

  • Methodological Answer : Use SHELXL-generated packing diagrams to measure centroid-to-centroid distances between aromatic rings (typical π-π interactions occur at 3.5–4.0 Å). Software like Mercury (CCDC) visualizes Hirshfeld surfaces to quantify interaction contributions (e.g., C-H···O vs. π-π) .

Q. How can researchers validate the purity of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one when unexpected byproducts form due to keto-enol tautomerism?

  • Methodological Answer : Employ hyphenated techniques like LC-MS to detect tautomers or degradation products. Monitor enol content via ¹H NMR by integrating olefinic proton signals (δ 5–6 ppm). Purity thresholds (>95%) are confirmed by elemental analysis (C, H, N ±0.4%) .

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